molecular formula C9H7BrF2O2 B12292716 3-(3-Bromophenyl)-2,2-difluoropropanoic acid

3-(3-Bromophenyl)-2,2-difluoropropanoic acid

Cat. No.: B12292716
M. Wt: 265.05 g/mol
InChI Key: OIVNYWWRVWLPNS-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2,2-difluoropropanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety with two fluorine atoms at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2,2-difluoropropanoic acid typically involves multiple steps One common method starts with the bromination of a suitable precursor, such as 3-bromophenylpropanoic acid

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed depend on the specific reactions. For example, in a substitution reaction, the bromine atom may be replaced by an iodine atom, resulting in 3-(3-Iodophenyl)-2,2-difluoropropanoic acid.

Scientific Research Applications

3-(3-Bromophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)-2,2-difluoropropanoic acid exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3-(3-Iodophenyl)-2,2-difluoropropanoic acid: Similar structure but with iodine instead of bromine, which can affect its reactivity and applications.

Uniqueness

3-(3-Bromophenyl)-2,2-difluoropropanoic acid is unique due to the combination of bromine and fluorine atoms, which confer distinct chemical properties. This makes it valuable in specific synthetic applications and research studies where these properties are advantageous.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

3-(3-bromophenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

OIVNYWWRVWLPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)(F)F

Origin of Product

United States

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